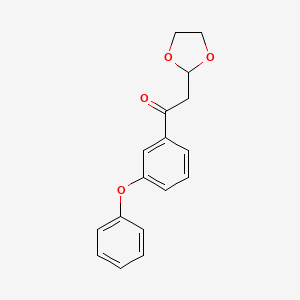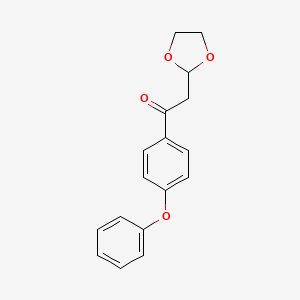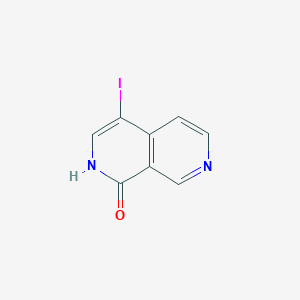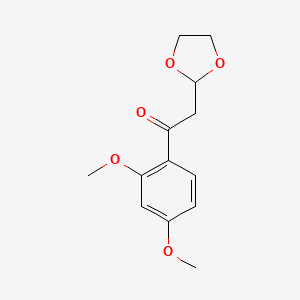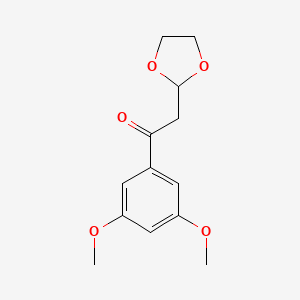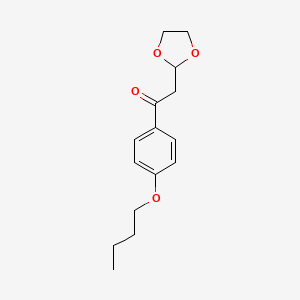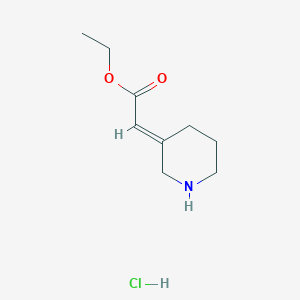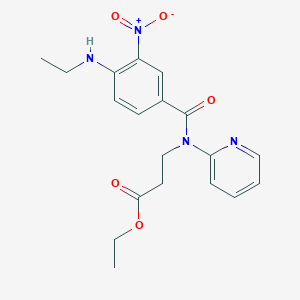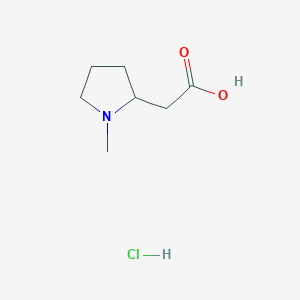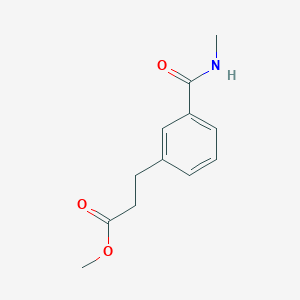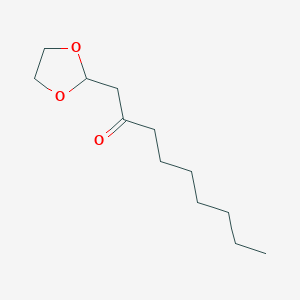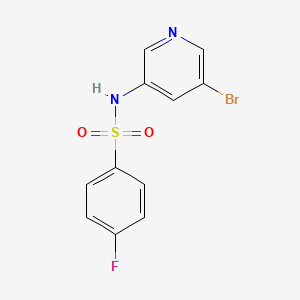
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is a chemical compound belonging to the class of heterocyclic compounds. Its molecular formula is C₆H₄BrFN₂O₂S with a molecular weight of approximately 277.14 g/mol . This compound combines a pyridine ring, a fluorobenzene moiety, and a sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit properties useful in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photosensitizing Properties for Photocatalytic Applications
Studies have explored the synthesis and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds have demonstrated effective photosensitizing abilities, making them suitable for photocatalytic applications. This application is significant in areas such as environmental remediation and green chemistry (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Characterization for Various Applications
The synthesis and characterization of compounds like N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide have been explored for various applications. This includes its role in the synthesis of novel molecular structures and its potential use in biochemical studies and materials science. The detailed characterization of such compounds lays the foundation for their application in diverse scientific fields (Hasan et al., 2003).
Applications in Corrosion Inhibition
Research has also focused on the use of derivatives of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds in preventing corrosion of metals, highlighting their potential industrial applications (Kaya et al., 2016).
Antimicrobial and Antifungal Properties
Some studies have synthesized and evaluated N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide derivatives for their antimicrobial and antifungal activities. These compounds have shown potential in the development of new therapeutic agents, particularly in combating resistant strains of bacteria and fungi (Babu, Srinivasulu, & Kotakadi, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFKGZOSLJFEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

